molecular formula C24H32N6O3 B607618 Gdc-0349 CAS No. 1207360-89-1

Gdc-0349

Cat. No. B607618
M. Wt: 452.55
InChI Key: RGJOJUGRHPQXGF-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GDC-0349 is a potent and selective ATP-competitive inhibitor of mTOR . It exhibits anticancer chemotherapeutic activity and displays pre-clinical efficacy in vitro and in vivo .


Synthesis Analysis

GDC-0349 is a remarkably selective mTOR inhibitor, with less than 25% inhibition of 266 kinases, including all isoforms of PI3K when tested at 1 μM .


Molecular Structure Analysis

The molecular formula of GDC-0349 is C24H32N6O3 . It has a molecular weight of 452.55 .


Chemical Reactions Analysis

GDC-0349 inhibits cell growth, proliferation, cell cycle progression, migration, and invasion, while inducing significant apoptosis activation . Although GDC-0349 blocked Akt-mTORC1/2 activation in NSCLC cells, it also exerted cytotoxicity in Akt1-knockout A549 cells .


Physical And Chemical Properties Analysis

GDC-0349 has a designated molecular formula of C24H32N6O3 and a molecular weight of 452.559 g/mol .

Scientific Research Applications

  • GDC-0349 is effective in inhibiting non-small cell lung cancer (NSCLC) cell growth. It acts through both Akt-mTOR-dependent and Akt-mTOR-independent mechanisms, making it a potential therapeutic agent for NSCLC treatment (Yang et al., 2020).

  • In head and neck squamous cell carcinoma (HNSCC) cells, GDC-0349 has shown promise as an anti-cancer agent, particularly when autophagy is inhibited. It targets mTOR signaling and induces apoptosis in cancer cells (Zhou et al., 2016).

  • GDC-0349 has been identified as a potent and selective ATP-competitive inhibitor of mTOR, showing efficacy in mouse xenograft cancer models. This highlights its potential as a therapeutic target for various cancer types (Pei et al., 2013).

  • The compound also shows potential in treating basal cell carcinoma (BCC) and pancreatic adenocarcinoma, as part of combination therapies or as a monotherapy. Studies have shown that it can inhibit tumor growth and modulate signaling pathways relevant to these cancers (Kim et al., 2014).

  • GDC-0349's role in inhibiting colon cancer cell lines has also been explored. It affects cell proliferation and apoptosis, potentially influencing cancer stem cell characteristics (Wu et al., 2017).

  • It has shown effects in lung cancer cell lines, mediated by side populations, suggesting its potential in targeting cancer stem cells in lung cancer (Tian et al., 2012).

Safety And Hazards

GDC-0349 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-3-25-24(31)26-18-6-4-17(5-7-18)22-27-21-12-29(19-14-33-15-19)9-8-20(21)23(28-22)30-10-11-32-13-16(30)2/h4-7,16,19H,3,8-15H2,1-2H3,(H2,25,26,31)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJOJUGRHPQXGF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOC[C@@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152996
Record name GDC-0349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gdc-0349

CAS RN

1207360-89-1
Record name GDC-0349
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207360891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0349
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GDC-0349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GDC-0349
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/579255I6O9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
128
Citations
H Yang, J Zhao, M Zhao, L Zhao, L Zhou, Y Duan… - Cell Death & …, 2020 - nature.com
… In vivo, daily oral administration of GDC-0349 potently inhibited NSCLC xenograft growth in … xenograft tissues with GDC-0349 administration. In summary, GDC-0349 inhibits NSCLC …
Number of citations: 16 www.nature.com
Z Pei, E Blackwood, L Liu, S Malek… - ACS medicinal …, 2013 - ACS Publications
… Optimization of advanced lead 1 culminated in the discovery of clinical development candidate 8h, GDC-0349, a potent and selective ATP-competitive inhibitor of mTOR. GDC-0349 …
Number of citations: 43 pubs.acs.org
Y Zhou, Y Peng, H Tang, X He, Z Wang, D Hu… - … and biophysical research …, 2016 - Elsevier
… by GDC-0349, a selective ATP-competitive inhibitor of mTOR. We showed that GDC-0349 inhibited … GDC-0349 blocked mTORC1 and mTORC2 activation, yet it simultaneously induced …
Number of citations: 15 www.sciencedirect.com
S Dewaele, B De Paepe, L Delhaye… - … goes digital-OncoDot …, 2020 - biblio.ugent.be
… The strongest synergy was obtained with the mTOR inhibitor GDC-0349. Combining … when combining SAMMSON targeting ASOs with GDC-0349, suggesting mTOR inhibition facilitates …
Number of citations: 3 biblio.ugent.be
Q Ji, X Qiao, Y Liu, D Wang, J Yan - 2020 - researchsquare.com
… -regulating the expression of GAS5, while the level of autophagy increased after upregulating GAS5 and adding mTOR inhibitor GDC-0349, suggesting that GDC-0349 can reverse the …
Number of citations: 11 www.researchsquare.com
JH Cho, K Kim, SA Kim, S Park, BO Park… - Cell Death & …, 2021 - nature.com
… d HEK293T cells were treated with DMSO or 1 μM GDC-0349 for the indicated times. Whole-cell lysates were subjected to immunoblotting with the indicated primary antibodies. e …
Number of citations: 14 www.nature.com
Q Ji, X Qiao, Y Liu, D Wang, J Yan - assets.researchsquare.com
… and adding mTOR inhibitor GDC-0349, suggesting that GDC-0349 can reverse the inhibition … of GAS5 and further increased after addition of GDC-0349, suggesting that although up-…
Number of citations: 0 assets.researchsquare.com
R Castaner - Drugs of the Future, 2012 - access.portico.org
… Continued exploration finally led to GDC-0349, with excellent … In vitro, GDC-0349 showed broad-spectrum activity, causing … An IND for GDC0349 was submitted in January 2011; …
Number of citations: 2 access.portico.org
S Dewaele, L Delhaye, B De Paepe… - nucleic acid …, 2023 - liebertpub.com
… By screening a library of 2911 clinical stage compounds, we identified the mammalian target of rapamycin (mTOR) inhibitor GDC-0349 to synergize with SAMMSON inhibition in UM. …
Number of citations: 1 www.liebertpub.com
L Zhang, T Bu, X Bao, T Liang, Y Ge, Y Xu… - Bioorganic & Medicinal …, 2017 - Elsevier
… GDC-0349, a selective mTOR inhibitor under phase I clinical trial, was employed as the … A2780 cell lines, though less efficient than the positive drug GDC-0349. Compounds 10n (IC 50 …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.